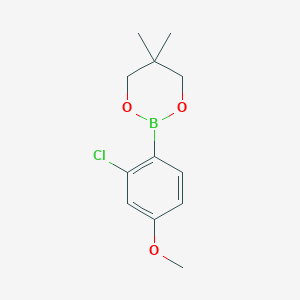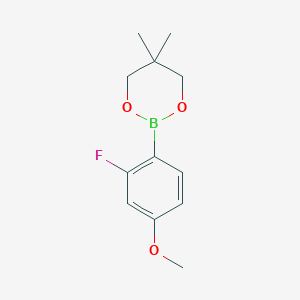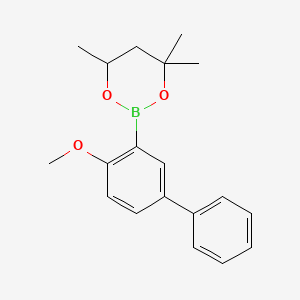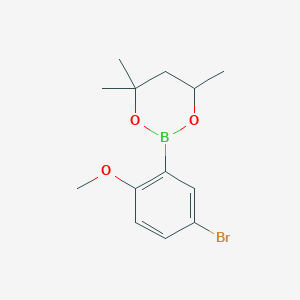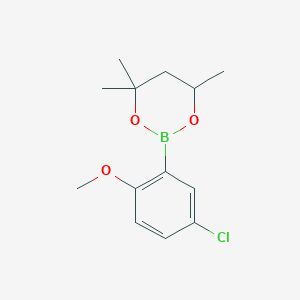
2-(7-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, also known as BN-TMB, is a boronic acid-containing compound that is used in a variety of scientific research applications. It is a versatile and powerful compound that can be used for a wide range of purposes, from biochemical studies to lab experiments. BN-TMB has a number of advantages and limitations, which are important to consider when deciding whether or not to use it in a given experiment.
Scientific Research Applications
2-(7-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has a number of scientific research applications. It has been used to study the mechanism of action of enzymes and to investigate the biochemical and physiological effects of drugs and other compounds. It has also been used in lab experiments to study the effects of different environmental conditions on the growth and development of organisms. In addition, it has been used to investigate the structure and function of proteins and other macromolecules.
Mechanism of Action
2-(7-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane acts as a boronic acid-containing compound that can interact with glycoproteins, carbohydrates, and other molecules. It has been shown to form covalent bonds with the hydroxyl groups of carbohydrates, resulting in the formation of a boronate ester. This boronate ester can then interact with other molecules, resulting in changes in the structure and function of proteins and other macromolecules.
Biochemical and Physiological Effects
2-(7-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as proteases and glycosidases, which are involved in the breakdown of proteins and carbohydrates. It has also been shown to inhibit the activity of certain ion channels, resulting in changes in the electrical activity of cells. In addition, 2-(7-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Advantages and Limitations for Lab Experiments
2-(7-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize and is readily available. In addition, it is relatively stable and can be stored at room temperature for long periods of time. However, it is important to note that 2-(7-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is toxic and should be handled with care. In addition, it is not soluble in water, so it must be dissolved in an appropriate solvent before use.
Future Directions
There are a number of potential future directions for 2-(7-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane. One potential direction is the development of new synthesis methods to make it more accessible and easier to use. In addition, further research could be conducted to explore its potential applications in drug development and other areas. Finally, further research could be conducted to explore its potential use as a therapeutic agent, as it has already been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Synthesis Methods
2-(7-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is synthesized by a two-step process. The first step involves the reaction of 7-benzyloxy-1-naphthol with 4,4,6-trimethyl-1,3,2-dioxaborinane. This reaction is carried out in an inert solvent, such as dimethylformamide (DMF). The second step involves the addition of a base, such as sodium hydroxide, to the reaction mixture to form the desired product. The reaction is typically carried out at room temperature and is complete in less than an hour.
properties
IUPAC Name |
4,4,6-trimethyl-2-(7-phenylmethoxynaphthalen-1-yl)-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BO3/c1-17-15-23(2,3)27-24(26-17)22-11-7-10-19-12-13-20(14-21(19)22)25-16-18-8-5-4-6-9-18/h4-14,17H,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKOXORTWJDHCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C3C=C(C=CC3=CC=C2)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

